![molecular formula C7H8O4 B2857439 Methyl 5-(hydroxymethyl)furan-3-carboxylate CAS No. 32365-48-3](/img/structure/B2857439.png)
Methyl 5-(hydroxymethyl)furan-3-carboxylate
Overview
Description
“Methyl 5-(hydroxymethyl)furan-3-carboxylate” is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 5-(hydroxymethyl)furan-3-carboxylate” is1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 5-(hydroxymethyl)furan-3-carboxylate” has a predicted boiling point of 275.1±30.0 °C and a predicted density of 1.259±0.06 g/cm3 . Its pKa value is predicted to be 13.74±0.10 .Scientific Research Applications
Synthesis of Stable 5-HMF Derivatives
“Methyl 5-(hydroxymethyl)furan-3-carboxylate” is a derivative of 5-Hydroxymethylfurfurol (5-HMF), a plant-derived furan compound . 5-HMF is extensively used as a transformation platform in the chemical industry . However, 5-HMF is labile and requires certain storage conditions . Therefore, the synthesis of stable 5-HMF derivatives directly from carbohydrates is a challenging problem for contemporary chemistry . “Methyl 5-(hydroxymethyl)furan-3-carboxylate” is one such stable derivative .
One-Pot Wittig Synthesis
“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can be synthesized from fructose using a one-pot Wittig synthesis . This synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . This method provides a stable 5-HMF derivative with good water-solubility .
Biobased Chemistry
Furanic platform molecules like “Methyl 5-(hydroxymethyl)furan-3-carboxylate” are easily available from biomass and ready for further functionalization for applications as intermediates in fine chemical industries . They are highly promising for the development of alternative methods for processing renewable raw material sources .
Cytotoxicity Studies
“Methyl 5-(hydroxymethyl)furan-3-carboxylate” and its derivatives have been studied for their cytotoxicity against cancer cell lines HeLa, HepG2 and Vero, and Gram (+) and Gram (-) bacteria .
Drug Impurity Reference Substance
“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can be used as a reference substance for drug impurities . This can be useful in pharmaceutical research and development.
Biomedical Reagent
“Methyl 5-(hydroxymethyl)furan-3-carboxylate” can also be used as a reagent in biomedical research . This can aid in the development of new therapeutic strategies and drug discovery.
Safety and Hazards
The compound is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
The potential future directions for “Methyl 5-(hydroxymethyl)furan-3-carboxylate” could involve further exploration of its antibacterial and cytotoxic activities . It has been suggested that the compound has potential usage as an alternative agent for treatments of some cancers and some bacterial infections .
Mechanism of Action
Target of Action
Methyl 5-(hydroxymethyl)furan-3-carboxylate (MFC) has been found to exhibit significant anticancer activities against the HeLa cell lines . It also shows high antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis .
Mode of Action
It has been suggested that mfc affects selective cytotoxicity on cancer cells and gram-positive bacteria at a low concentration . The presence of certain structures in the compound, such as tryptamine and acyl ether, has been associated with an increase in anticancer activities .
Biochemical Pathways
It is known that the compound has a significant impact on the cell wall and membrane of the targeted microorganisms, causing damage that leads to their death .
Result of Action
MFC has been found to exhibit cytotoxic activity on both normal cells and cancer cells, with the strongest cytotoxicity observed in HeLa and HepG2 cells . It also shows bacteriolytic effects on the tested microorganisms, causing cell wall and membrane damage .
Action Environment
The action of MFC can be influenced by environmental factors. For instance, Gram-negative bacteria are more resistant to antibacterial agents due to the composition of their outer membrane, which is linked to the inner membrane by lipopolysaccharides (LPS)
properties
IUPAC Name |
methyl 5-(hydroxymethyl)furan-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4,8H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWONULRTBORBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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